molecular formula C4H8FN B138343 (S)-3-fluoropyrrolidine CAS No. 136725-54-7

(S)-3-fluoropyrrolidine

Cat. No.: B138343
CAS No.: 136725-54-7
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-BYPYZUCNSA-N
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Description

(S)-3-Fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications. The presence of a fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-fluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. For instance, the enantioselective fluorination of pyrrolidine can be achieved using a chiral fluorinating agent under controlled conditions to obtain this compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of environmentally friendly fluorinating agents and solvents is also a key consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Fluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-3-Fluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target. The precise mechanism varies based on the specific application and target molecule.

Comparison with Similar Compounds

    ®-3-Fluoropyrrolidine: The enantiomer of (S)-3-fluoropyrrolidine with different stereochemistry.

    3-Chloropyrrolidine: A similar compound with a chlorine atom instead of fluorine.

    3-Bromopyrrolidine: A bromine-substituted analogue.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to its analogues.

Properties

IUPAC Name

(3S)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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